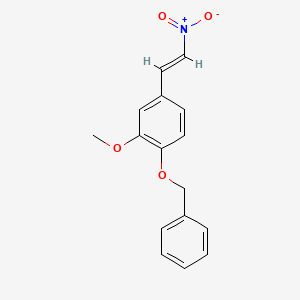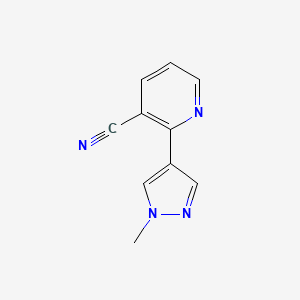
2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines, or substituted benzylamines as starting materials .Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 .Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 353.8±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
The same study also conducted a molecular docking study on Lm-PTR1, complexed with Trimethoprim . This justified the better antileishmanial activity of the compound .
Crystal Structure Analysis
The crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate, a related compound, has been studied . This research can provide insights into the structural properties of 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile and its potential applications.
Suzuki-Miyaura Cross-Coupling Reactions
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 1-methyl-1H-pyrazole, is used as a reagent for Suzuki-Miyaura cross-coupling reactions . This suggests that 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile could potentially be used in similar reactions.
Transesterification Reactions
The same derivative is also used in transesterification reactions . This indicates that 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile might have applications in these types of reactions as well.
Synthesis of New Heterocycles
2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride, a related compound, has been used to produce new heterocycles . This suggests that 2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile could potentially be used in the synthesis of new heterocyclic compounds.
Safety and Hazards
Future Directions
Pyrazole-containing compounds, such as “2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on the development of novel pyrazole derivatives with improved efficacy and safety profiles .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNWCOPYNJIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)
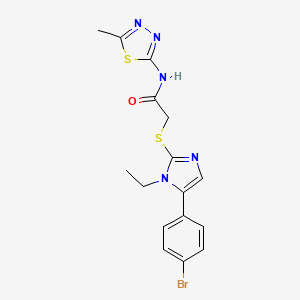
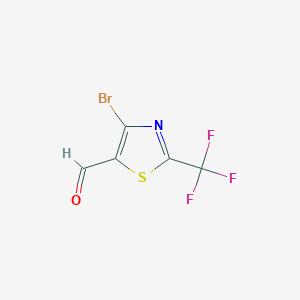
![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)
![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
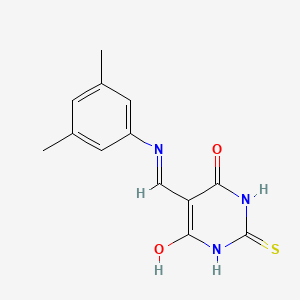

methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)
![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)
![N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2671119.png)
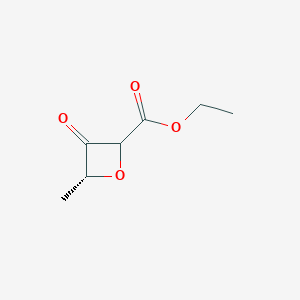
![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)
